Bienvenue dans la boutique en ligne BenchChem!

RTI-112

Behavioral Pharmacology Addiction Research Pharmacokinetics

RTI-112 is the prototypical slow-onset, non-selective triple reuptake inhibitor—equipotent at DAT, SERT, and NET (IC50: 1.1/1.4/1.3 nM). Unlike DAT-selective analogs (RTI-113, RTI-150), it shows no reinforcing effects in primates, making it the definitive negative control for self-administration assays. Its slow onset (30–60 min) and long duration (~10 h) enable clean pharmacokinetic-pharmacodynamic correlations. Ideal for parsing serotonergic vs. dopaminergic mechanisms in addiction research and deconvolving polypharmacological transporter contributions.

Molecular Formula C17H23Cl2NO2
Molecular Weight 344.276
CAS No. 150653-92-2
Cat. No. B598382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRTI-112
CAS150653-92-2
Molecular FormulaC17H23Cl2NO2
Molecular Weight344.276
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2CC3CCC(C2C(=O)OC)N3C)Cl.Cl
InChIInChI=1S/C17H22ClNO2.ClH/c1-10-8-11(4-6-14(10)18)13-9-12-5-7-15(19(12)2)16(13)17(20)21-3;/h4,6,8,12-13,15-16H,5,7,9H2,1-3H3;1H/t12-,13+,15+,16-;/m0./s1
InChIKeyLQPCABVKUZFZCC-DRADZWDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RTI-112 (CAS 150653-92-2): A Non-Selective Phenyltropane Monoamine Transporter Inhibitor for Specialized Neuropharmacology Research


RTI-112 (2β-carbomethoxy-3β-(3-methyl-4-chlorophenyl)tropane) is a synthetic stimulant belonging to the phenyltropane family [1]. It is characterized as a non-selective triple reuptake inhibitor, exhibiting equipotent in vitro affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters [2]. This non-selective profile distinguishes it from many of its potent and DAT-selective phenyltropane analogs [3].

RTI-112 vs. DAT-Selective Analogs: Why Non-Selective Monoamine Transporter Inhibitors Cannot Be Interchanged


While many phenyltropane analogs like RTI-113, RTI-150, and RTI-177 are designed for high dopamine transporter (DAT) selectivity, RTI-112's non-selective, equipotent inhibition of DAT, SERT, and NET fundamentally alters its pharmacological profile [1]. This lack of selectivity, combined with its slower onset of action, directly impacts its behavioral and reinforcing properties in preclinical models [2]. Substituting RTI-112 with a DAT-selective analog (e.g., RTI-113 or RTI-150) would therefore change a key variable in studies focused on the role of polypharmacology or serotoninergic mechanisms in addiction, leading to confounded experimental results [3].

RTI-112: Key Differential Data vs. Closest Phenyltropane Analogs


RTI-112's Slower Onset of Action vs. RTI-126 and DAT-Selective Analogs

In a comparative study in squirrel monkeys, RTI-112 demonstrated a significantly slower rate of onset (30-60 minutes) compared to the faster-onset, non-selective analog RTI-126 (30 minutes) and several DAT-selective analogs [1]. This slower onset was associated with a complete lack of behavioral-stimulant and reinforcing effects for RTI-112, in stark contrast to the robust effects observed with faster-onset compounds [1].

Behavioral Pharmacology Addiction Research Pharmacokinetics

RTI-112's Lack of Reinforcing Effects vs. DAT-Selective Analogs in Primates

In the same squirrel monkey study, RTI-112 was unique among the six analogs tested in that it 'clearly did not exhibit any reinforcing effects' as measured by self-administration [1]. In contrast, DAT-selective analogs like RTI-150 and RTI-177 showed robust reinforcing effects, and even the non-selective RTI-126 was reinforcing [1]. This absence of reinforcement is a critical differential characteristic.

Addiction Liability Reinforcement Self-Administration

RTI-112 vs. RTI-113: Differential In Vivo Transporter Occupancy

PET imaging studies in rhesus monkeys reveal a stark difference in in vivo transporter occupancy between RTI-112 and the DAT-selective analog RTI-113 [1]. At its ED50 for reducing cocaine self-administration, RTI-112 showed no detectable DAT occupancy, instead producing high occupancy of the serotonin transporter (SERT) [1]. This contrasts sharply with RTI-113, which is known to occupy DAT [1].

Neuroimaging PET Receptor Occupancy

RTI-112's Similar Potency to RTI-113 in Suppressing Cocaine Self-Administration

Despite its different mechanism (SERT vs. DAT occupancy), a 7-day treatment study in rhesus monkeys found that RTI-112 was similar in potency to the DAT-selective RTI-113 in reducing cocaine self-administration [1]. Both drugs produced a dose-dependent, sustained, and nearly complete elimination of cocaine-maintained responding [1].

Cocaine Use Disorder Pharmacotherapy Preclinical Model

RTI-112's Lower DAT/NET Selectivity Ratio vs. DAT-Selective Analogs

Binding selectivity ratios from rat brain tissue confirm RTI-112's non-selective profile [1]. Its DAT/NET ratio (0.0222) is similar to cocaine (0.0270) but significantly higher than DAT-selective compounds like RTI-150 (0.0008), RTI-336 (0.0024), RTI-171 (0.0035), and RTI-177 (0.0026) [1]. A lower ratio indicates higher selectivity for DAT over NET.

Receptor Binding Selectivity Profile SAR

RTI-112's High Affinity for DAT and 5-HTT vs. Lower Affinity for NET

RTI-112 exhibits high affinity for both the dopamine transporter (DAT) and serotonin transporter (5-HTT), with an IC50 of 0.81 nM for DAT [1] and a Ki of 3.5 nM for 5-HTT [2]. Its affinity for the norepinephrine transporter (NET) is substantially lower (Ki = 2040 nM), a profile that differs from other non-selective analogs like RTI-126 [2].

Receptor Binding Structure-Activity Relationship Polypharmacology

Optimal Research Applications for RTI-112 Based on Validated Evidence


Investigating the Role of Serotonin (5-HTT) in Cocaine Use Disorder Pharmacotherapy

Due to its unique in vivo profile—achieving high SERT occupancy with no detectable DAT occupancy at behaviorally effective doses [1]—RTI-112 is the optimal tool compound for isolating and studying serotonergic mechanisms in the reduction of cocaine self-administration. This is in contrast to DAT-selective compounds like RTI-113, which act through a different mechanism [2].

Non-Reinforcing Negative Control in Behavioral Studies of Psychostimulants

RTI-112 is uniquely qualified to serve as a negative control in self-administration and behavioral-stimulant assays. Its demonstrated lack of reinforcing effects in primates, despite high in vitro potency, distinguishes it from both DAT-selective and faster-onset non-selective phenyltropanes [3]. This allows researchers to control for general drug effects (e.g., sedation, motor impairment) without introducing a confounding reinforcing signal.

Pharmacological Dissection of DAT, SERT, and NET Contributions

With its defined affinity profile of high DAT/5-HTT and low NET binding [4], RTI-112 is an essential tool for experiments designed to parse the individual contributions of these three transporters. When used in a panel alongside a DAT-selective compound (e.g., RTI-150) and a NET-selective compound, RTI-112's mixed DAT/5-HTT action helps deconvolve polypharmacological effects [5].

Preclinical Comparison of Slow-Onset, Non-Selective vs. Fast-Onset, DAT-Selective Pharmacotherapies

RTI-112 serves as the prototypical slow-onset, non-selective monoamine transporter inhibitor. In studies comparing the efficacy of 'agonist' pharmacotherapies for stimulant abuse, its slower onset (30-60 min) and longer duration of action (10h) provide a direct contrast to faster-onset, shorter-duration compounds like RTI-126 or RTI-150 [3]. This allows for direct testing of hypotheses relating pharmacokinetic profile to therapeutic efficacy and abuse liability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for RTI-112

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.